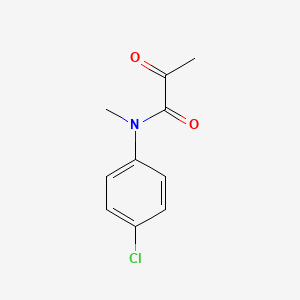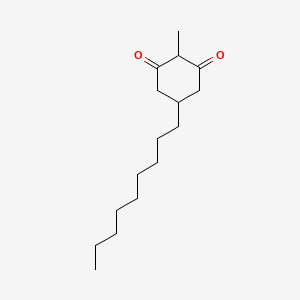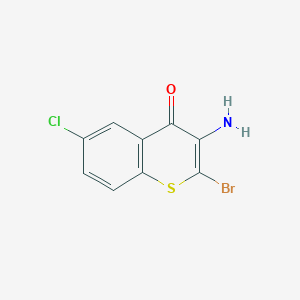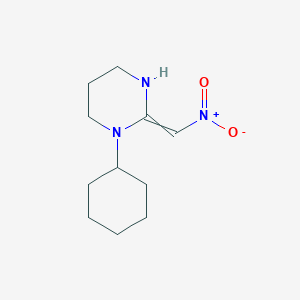![molecular formula C27H25BrNO2P B14589937 Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide CAS No. 61083-87-2](/img/structure/B14589937.png)
Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide is a complex organic compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to an ethyl chain, which is further linked to a phenylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromoethyl phenylcarbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium iodide or potassium chloride in polar solvents are typical reagents.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium iodide or chloride.
科学研究应用
Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes
作用机制
The mechanism of action of Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The compound can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of stable complexes or the modification of the target molecule’s structure, thereby altering its function. The specific pathways involved depend on the nature of the target molecule and the conditions of the reaction .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphine compound with similar reactivity but lacking the carbamoyl group.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a ligand in coordination chemistry.
Tetraphenylphosphonium bromide: A related phosphonium salt with four phenyl groups.
Uniqueness
Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide is unique due to the presence of the phenylcarbamoyl group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it a versatile reagent in organic synthesis and a valuable tool in various scientific applications .
属性
CAS 编号 |
61083-87-2 |
|---|---|
分子式 |
C27H25BrNO2P |
分子量 |
506.4 g/mol |
IUPAC 名称 |
triphenyl-[2-(phenylcarbamoyloxy)ethyl]phosphanium;bromide |
InChI |
InChI=1S/C27H24NO2P.BrH/c29-27(28-23-13-5-1-6-14-23)30-21-22-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H |
InChI 键 |
XYQXPFMSLDMSIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)OCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


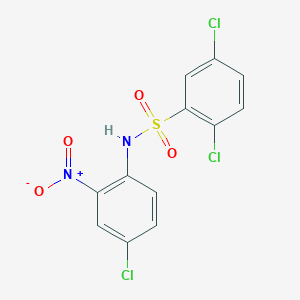
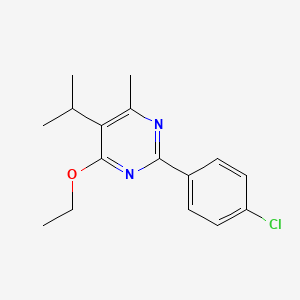
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)
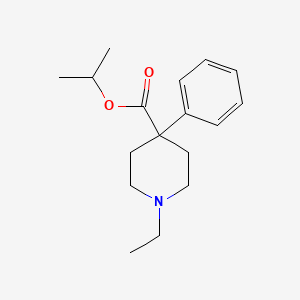

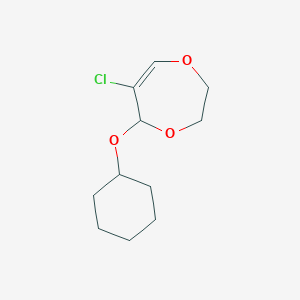
![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
